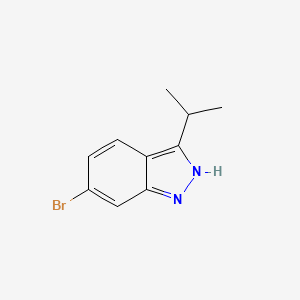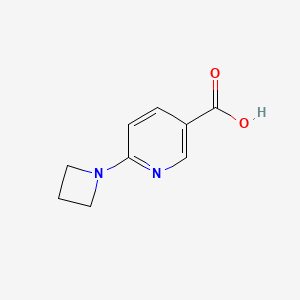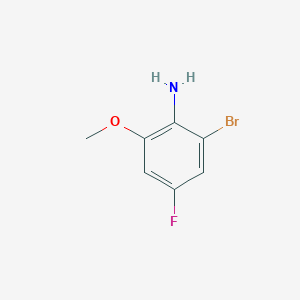
6-Bromo-3-isopropyl-1H-indazole
Overview
Description
6-Bromo-3-isopropyl-1H-indazole is a chemical compound with the molecular formula C10H11BrN2 . It is an organic molecule that has gained significant interest in the scientific community due to its unique properties and potential applications in various fields.
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 6-Bromo-3-isopropyl-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of 6-Bromo-3-isopropyl-1H-indazole is 239.11 . The InChI code is 1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3, (H,12,13) and the InChI key is BCOCEYNYPQTAGX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 6-Bromo-3-isopropyl-1H-indazole involve a hydrogen bond propelled mechanism . This mechanism is suitable for similar cyclization, and a new reaction is predicted .Physical And Chemical Properties Analysis
6-Bromo-3-isopropyl-1H-indazole has a density of 1.5±0.1 g/cm3 and a boiling point of 345.8±22.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Anticancer Applications
6-Bromo-3-isopropyl-1H-indazole has shown promise in the field of oncology. Indazole derivatives have been synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . These compounds, including 6-Bromo-3-isopropyl-1H-indazole, are assessed using assays like the MTT reduction assay to determine their effectiveness in hindering cancer cell growth.
Antiangiogenic Potential
The antiangiogenic activity of indazole derivatives is significant in preventing tumor development. Some compounds have demonstrated the potential to inhibit proangiogenic cytokines associated with tumor growth, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin . This suggests that 6-Bromo-3-isopropyl-1H-indazole could be a potent antiangiogenic agent, contributing to the inhibition of tumor angiogenesis.
Antioxidant Properties
Indazole compounds, including 6-Bromo-3-isopropyl-1H-indazole, have been screened for their antioxidant activities. They exhibit radical scavenging activities, which are crucial in combating oxidative stress in biological systems. Compounds have shown significant hydroxyl (OH) radical scavenging activities, as well as DPPH and superoxide radical (SOR) scavenging activities, compared with reference compounds like ascorbic acid .
Synthetic Methodologies
The synthesis of indazoles, including 6-Bromo-3-isopropyl-1H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions . These methodologies are essential for the efficient production of indazole compounds for research and therapeutic applications.
Molecular Docking Insights
In silico molecular docking analyses provide structural insights into the interaction of indazole compounds with biological targets. This computational approach helps in understanding the anti-TNFα effect exhibited by indazole compounds, including 6-Bromo-3-isopropyl-1H-indazole, which is valuable for drug design and discovery .
Drug Development
Indazole-containing heterocyclic compounds are used in a variety of medicinal applications, such as antihypertensive, antidepressant, anti-inflammatory, and antibacterial agents . The structural motif of indazoles, including 6-Bromo-3-isopropyl-1H-indazole, is present in several marketed drugs, highlighting its importance in pharmaceuticals.
Respiratory Disease Treatment
Indazoles can serve as selective inhibitors of phosphoinositide 3-kinase δ, which is a target for the treatment of respiratory diseases . This indicates that 6-Bromo-3-isopropyl-1H-indazole could be explored for its potential applications in managing respiratory conditions.
Chemical Research and Education
Beyond its applications in medicine and pharmacology, 6-Bromo-3-isopropyl-1H-indazole serves as an important compound in chemical research and education. It provides a practical example for teaching synthetic chemistry techniques and for conducting research into new synthetic methodologies .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Indazole compounds are known to have various effects at the molecular and cellular levels .
Safety and Hazards
The safety information for 6-Bromo-3-isopropyl-1H-indazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
properties
IUPAC Name |
6-bromo-3-propan-2-yl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOCEYNYPQTAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-isopropyl-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)
